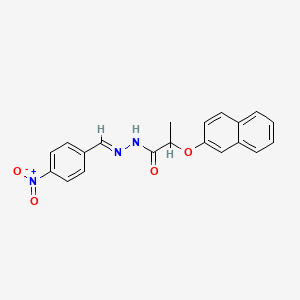![molecular formula C19H18N2O4 B5863300 2-methoxy-N-[(4-methoxy-1-naphthyl)methyl]-5-nitroaniline](/img/structure/B5863300.png)
2-methoxy-N-[(4-methoxy-1-naphthyl)methyl]-5-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-[(4-methoxy-1-naphthyl)methyl]-5-nitroaniline is a chemical compound that belongs to the family of anilines. It is commonly referred to as MNMA and has been extensively studied due to its potential applications in scientific research. MNMA is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Mecanismo De Acción
The mechanism of action of MNMA is not fully understood, but it is believed to interact with biological molecules such as proteins and nucleic acids. MNMA has been shown to have a high binding affinity for DNA, which has led to its use in DNA labeling and detection studies.
Biochemical and Physiological Effects:
MNMA has been shown to have low toxicity in vitro and in vivo studies. It does not exhibit any significant cytotoxicity or genotoxicity at concentrations used in scientific research. MNMA has been shown to have a moderate inhibitory effect on the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNMA has several advantages for use in scientific research, including its high purity and yield, low toxicity, and potential applications in drug development. However, MNMA has limitations such as its limited solubility in aqueous solutions, which can limit its use in some biological studies.
Direcciones Futuras
There are several future directions for research on MNMA, including its potential applications in drug development. MNMA has been shown to have a moderate inhibitory effect on cancer cell growth, and further studies could explore its potential as a chemotherapeutic agent. Additionally, MNMA could be used as a fluorescent probe for imaging and detection of biological molecules in vivo. Further optimization of the synthesis method could also lead to higher yields and purity of MNMA.
Métodos De Síntesis
MNMA can be synthesized through a multistep process that involves the reaction of 4-methoxy-1-naphthaldehyde with 2-nitroaniline in the presence of a catalyst. The resulting product is then reduced using sodium borohydride to yield MNMA. The synthesis of MNMA has been optimized to yield high purity and yield.
Aplicaciones Científicas De Investigación
MNMA has been used in various scientific research applications, including as a fluorescent probe for imaging and detection of biological molecules. It has also been used as a ligand for metal ions in coordination chemistry studies. MNMA has been shown to have potential applications in the development of new drugs for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-24-18-9-7-13(15-5-3-4-6-16(15)18)12-20-17-11-14(21(22)23)8-10-19(17)25-2/h3-11,20H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTWRIMFFGGZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=CC=C(C3=CC=CC=C23)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5863225.png)
![3-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5863240.png)
![8-[(4-chlorobenzyl)oxy]-2-methylquinoline](/img/structure/B5863252.png)
![4-methyl-3-[(4-methylbenzyl)thio]-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B5863273.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5863289.png)
![2-(4-chlorophenoxy)-N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5863293.png)

![4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B5863295.png)

![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5863305.png)

![2-[(4-methylphenyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5863324.png)